4-Phenyl-1-butene
Overview
Description
It is a colorless to almost colorless liquid with a boiling point of 175-177°C and a density of 0.88 g/mL at 25°C . This compound is characterized by a phenyl group attached to a butene chain, making it a valuable intermediate in organic synthesis and polymer chemistry.
Mechanism of Action
Target of Action
4-Phenyl-1-butene is primarily used as a monomer precursor in the synthesis of poly(this compound) via a heterogeneous catalytic-polymerization reaction . It is also utilized to make olefinic copolymers with different substrates, such as 11-bromo-1-undecene, ethylene, and vinylpyrrolidone . Therefore, the primary targets of this compound are these substrates in the polymerization reactions.
Mode of Action
The interaction of this compound with its targets involves a catalytic-polymerization reaction . In this process, this compound reacts with the catalyst to form an active site. The active site then interacts with the substrate, leading to the formation of a polymer chain. This process continues until the polymer reaches the desired length.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway . The downstream effects of this pathway include the formation of poly(this compound) and olefinic copolymers. These polymers have a variety of applications in different industries.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymers . These polymers can have various properties depending on the substrates used, allowing for a wide range of potential applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the polymerization reactions . Additionally, the presence of impurities can interfere with the reactions, potentially leading to unwanted side products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzyl chloride with allyl chloride in the presence of magnesium metal and iodine as a catalyst. The reaction is carried out in a mixture of tetrahydrofuran and tert-butyl methyl ether under nitrogen atmosphere . The reaction proceeds as follows:
- Magnesium is shaved and added to a flask with iodine.
- Tetrahydrofuran and tert-butyl methyl ether are added, and the mixture is cooled.
- Allyl chloride is added dropwise while maintaining the temperature between 0° to 20°C.
- The reaction mixture is filtered to remove unreacted magnesium.
- Benzyl chloride is added dropwise to the filtrate, and the mixture is stirred for several hours.
- The reaction mixture is then added to sulfuric acid, followed by phase separation and washing with water.
- The resulting oil layer is distilled to obtain this compound with a yield of 93% .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-butene undergoes various chemical reactions, including:
Hydrochlorination: Reacts with hydrogen chloride in the presence of a cobalt catalyst to form (3-Chlorobutyl)benzene.
Dehydrocyclization: Undergoes dehydrocyclization in the presence of a copper-platinum alloy catalyst to form naphthalene.
Polymerization: Acts as a monomer precursor in heterogeneous catalytic-polymerization reactions to form poly(this compound).
Common Reagents and Conditions:
Hydrochlorination: Hydrogen chloride, cobalt catalyst.
Dehydrocyclization: Copper-platinum alloy catalyst.
Polymerization: Various catalysts depending on the desired polymer properties.
Major Products:
- (3-Chlorobutyl)benzene
- Naphthalene
- Poly(this compound)
Scientific Research Applications
4-Phenyl-1-butene has several applications in scientific research:
- Polymer Chemistry: Used as a monomer precursor to synthesize poly(this compound) and olefinic copolymers with substrates like 11-bromo-1-undecene, ethylene, and vinylpyrrolidone .
- Organic Synthesis: Serves as a reactant in the synthesis of various organic compounds, including (3-Chlorobutyl)benzene and naphthalene .
- Material Science: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
4-Phenyl-1-butene can be compared with similar compounds such as:
- Allylbenzene: Similar structure but with a different position of the double bond.
- 4-Phenyl-1-butyne: Contains a triple bond instead of a double bond.
- 1-Allyl-4-fluorobenzene: Contains a fluorine atom on the benzene ring.
Uniqueness: this compound’s unique combination of a phenyl group and a butene chain allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
but-3-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVMIDTGGTBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227612 | |
Record name | 3-Butenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-56-9 | |
Record name | 4-Phenyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYL-1-BUTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (but-3-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58584HOZ1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-phenyl-1-butene?
A1: this compound has the molecular formula C10H12 and a molecular weight of 132.20 g/mol.
Q2: Is there any spectroscopic data available for characterizing this compound?
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, [] employed photodissociation spectroscopy to study its gas-phase parent ions and understand structural rearrangements.
Q3: Can this compound be used in catalytic reactions?
A: Yes, this compound can serve as a substrate in various catalytic reactions. For example, it has been studied in the context of transfer hydrogenation using heteroquatermetallic nanoparticle catalysts. [] This reaction utilizes 2-propanol as a hydrogen source and demonstrates the cooperative catalytic activity of nickel, ruthenium, platinum, and gold nanoparticles.
Q4: What is the role of this compound in the synthesis of fosinopril sodium?
A: this compound is a crucial starting material in the synthesis of fosinopril sodium. [] Specifically, it undergoes a radical-initiated condensation with hypophosphorous acid, representing the first step in the multi-step synthesis of this pharmaceutical compound.
Q5: How does the presence of a double bond in this compound influence its reactivity?
A: The terminal double bond in this compound significantly influences its reactivity. It can undergo addition reactions, such as hydroboration with rhodium trichloride as a catalyst. [] Additionally, it allows for peroxygenation reactions in the presence of molecular oxygen and triethylsilane catalyzed by cobalt(II) complexes. []
Q6: Can this compound undergo cyclization reactions?
A: Yes, this compound can participate in cyclization reactions. One example is the base-assisted "carbon-Claisen" rearrangement, which leads to the formation of a cyclic product. [, ] This reaction highlights the versatility of this compound as a building block in organic synthesis.
Q7: Is this compound used in polymer synthesis?
A: Yes, this compound can be polymerized to form poly(this compound). [] This polymer has been characterized using techniques like X-ray diffraction and exhibits a crystalline structure. It is an example of how this compound can be utilized as a monomer for producing polymeric materials.
Q8: What happens when this compound is subjected to thermal pyrolysis?
A: Thermal pyrolysis of this compound, often in mixtures with other polymers like polyethylene terephthalate, leads to the formation of various products, including styrene monomer, toluene, and other aromatic compounds. [, ] This process has been investigated for its potential in plastic waste recycling and the production of valuable chemicals.
Q9: How does this compound behave in the presence of strong acids?
A: this compound can undergo acid-catalyzed reactions, especially in the presence of strong acids. Researchers have used this compound as a test reactant to evaluate the acid strength of various catalysts, including silica-aluminas and sulfated oxides. []
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